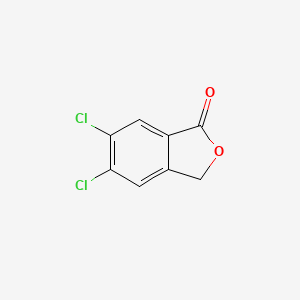
5,6-Dichloro-3H-isobenzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-3H-isobenzofuran-1-one is an organic compound that belongs to the class of phthalides, which are characterized by a lactone ring fused to a benzene ring. This compound is notable for its two chlorine atoms attached to the benzene ring at the 5 and 6 positions. Phthalides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3H-isobenzofuran-1-one typically involves the chlorination of phthalide derivatives. One common method is the direct chlorination of phthalide using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated phthalides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phthalides.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-3H-isobenzofuran-1-one involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalide: The parent compound without chlorine substituents.
3,4-Dichlorophthalide: A similar compound with chlorine atoms at the 3 and 4 positions.
5,6-Dimethylphthalide: A compound with methyl groups instead of chlorine atoms at the 5 and 6 positions.
Uniqueness
5,6-Dichloro-3H-isobenzofuran-1-one is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other phthalide derivatives and useful for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H4Cl2O2 |
|---|---|
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
5,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |
InChI-Schlüssel |
XWVBIBALUARHOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














